N-(2-Chloro-phenyl)-guanidine hydrochloride
Overview
Description
N-(2-Chloro-phenyl)-guanidine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Isolation
N-(2-Chloro-phenyl)-guanidine hydrochloride, as part of the guanidine hydrochloride (GHCl) family, has been utilized in the isolation of RNA and DNA from eukaryotic cells. GHCl enables the preparation of intact and readily digestible DNA from a range of tissues and cell lines, making it valuable in genetic research and molecular biology applications (Bowtell, 1987).
Oxygen Isotope Ratio Measurements
In biological fluid research, GHCl facilitates the conversion of water in biological fluids to carbon dioxide, allowing for precise oxygen isotope ratio measurements. This is particularly useful in fields like biochemistry and forensic science (Wong, Lee, & Klein, 1987).
Enzyme Activity Inhibition
GHCl has shown potential in selectively inhibiting the enzyme activity of serum alkaline phosphatase isoenzymes. This property is significant in clinical pathology for differentiating various types of alkaline phosphatase present in the serum (Shephard & Peake, 1986).
Antiviral Research
Guanidine hydrochloride has been investigated for its ability to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This research contributes to the development of antiviral drugs (Loddo et al., 1962).
Protein Folding Studies
GHCl is widely used as a protein denaturant and has been found to refold acid-unfolded proteins at low concentrations, aiding in the study of protein folding mechanisms (Hagihara et al., 1993).
Antimicrobial Activity
Guanidine hydrochloride derivatives have been synthesized and tested for antibacterial and antifungal effects, offering valuable insights in the development of new antimicrobial agents (Gössnitzer, Feierl, & Wagner, 2002).
Cardioprotective Effects
Certain guanidine hydrochloride derivatives have shown promise in inhibiting Na+/H+ exchanger isoform-1, offering cardioprotective efficacy against ischemia-reperfusion injury, a significant finding in cardiovascular research (Lee et al., 2005).
Antifungal Mechanism
The antifungal mechanism of polyhexamethylene guanidine hydrochloride (PHMGH), a guanidine hydrochloride derivative, has been studied, providing insights into its action against fungal infections (Choi, Kim, & Lee, 2017).
Mechanism of Action
Target of Action
N-(2-Chloro-phenyl)-guanidine hydrochloride, also known as Clofedanol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including immune response, smooth muscle contraction, and neurotransmission .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
Biochemical Pathways
Its antagonistic action on the histamine h1 receptor suggests it may influence pathways related to immune response, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
It is known to undergo hepatic metabolism .
Result of Action
The primary result of this compound’s action is the suppression of the cough reflex . This is achieved through its direct effect on the cough center in the medulla of the brain . It also has local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effects .
Properties
IUPAC Name |
2-(2-chlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEVRDOXRQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696376 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24067-11-6 | |
Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.